4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a piperazine moiety linked to a phenoxyethyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Piperazine Moiety: The piperazine ring is attached to the thieno[2,3-d]pyrimidine core via a nucleophilic substitution reaction.
Linking the Phenoxyethyl Group: The final step involves the attachment of the phenoxyethyl group to the piperazine ring, typically through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Phenyl halides and bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects and pharmacokinetic properties.
Properties
Molecular Formula |
C24H24N4OS |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[4-(2-phenoxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4OS/c1-3-7-19(8-4-1)21-17-30-24-22(21)23(25-18-26-24)28-13-11-27(12-14-28)15-16-29-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 |
InChI Key |
YACJSHHFOITQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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